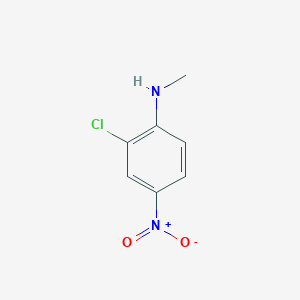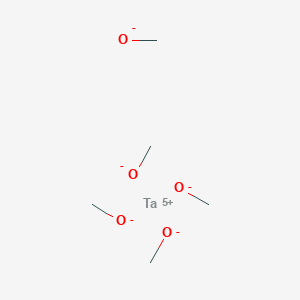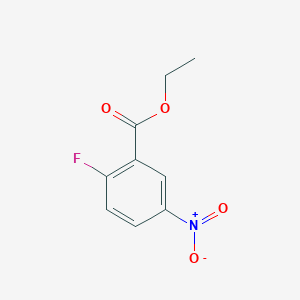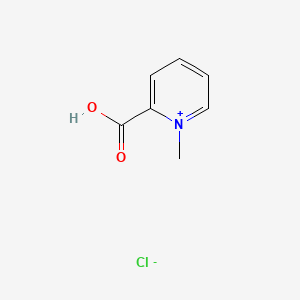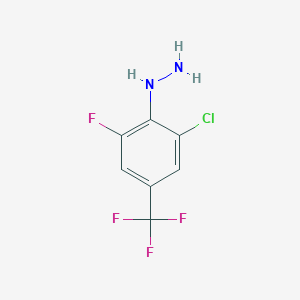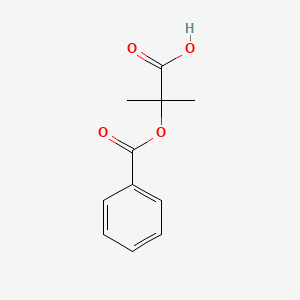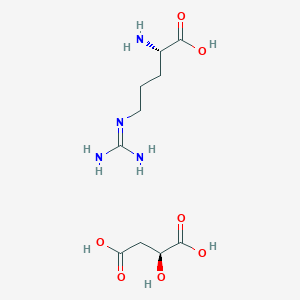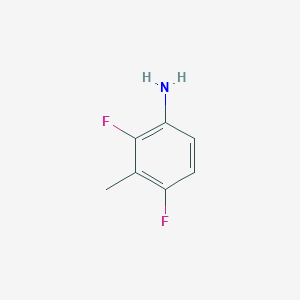
2,4-Difluoro-3-methylaniline
概要
説明
“2,4-Difluoro-3-methylaniline” is a chemical compound with the molecular formula C7H7F2N . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-3-methylaniline” consists of a benzene ring with two fluorine atoms and one methylamine group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Difluoro-3-methylaniline” include its molecular weight, which is 129.1074 . Other properties such as boiling point, melting point, and solubility are not provided in the search results.
科学的研究の応用
Spectroscopic Analysis : The Fourier transform infrared (FTIR) and FT-Raman spectra of related compounds, like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, have been recorded and analyzed. These studies involve detailed vibrational assignments and analysis of fundamental modes, providing insights into the molecular structures and interactions of similar compounds (Arjunan & Mohan, 2008).
Metallation and Synthesis : Research on N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, which are structurally similar to 2,4-Difluoro-3-methylaniline, demonstrates regiocontrol by fluorine in the synthesis of methoxycarbonyl derivatives. This highlights the potential use of these compounds in complex chemical syntheses (Thornton & Jarman, 1990).
Toxicological Studies : Though not directly related to 2,4-Difluoro-3-methylaniline, studies on 4,4'-methylene-bis(2-methylaniline) reveal its toxicological effects, providing a comparative context for understanding the potential risks associated with structurally related compounds (Stula, Sherman, Zapp, & Clayton, 1975).
Metabonomic Assessment : The study of related compounds like 4-fluoroaniline and 3,5-difluoroaniline in earthworms using high-resolution nuclear magnetic resonance (NMR) spectroscopy identifies potential biomarkers of xenobiotic toxicity. This research is relevant in environmental toxicology and can be extrapolated to understand the impact of similar compounds (Bundy et al., 2002).
Quantum Chemical Computational Studies : Investigations using Density Functional Theory (DFT) on 2,4-difluoroaniline, a compound closely related to 2,4-Difluoro-3-methylaniline, provide insights into its molecular properties like hyperpolarizability, frontier molecular orbitals, and non-linear optical (NLO) applications. This research is significant in materials science and theoretical chemistry (Antony Selvam, Prathap, Muthu, Balamurugan, & Victor Antony Raj, 2020).
Safety And Hazards
The safety data sheet for a similar compound, “2-Fluoroaniline”, indicates that it is a flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . These hazards may also apply to “2,4-Difluoro-3-methylaniline”, but specific safety data for this compound was not found in the search results.
特性
IUPAC Name |
2,4-difluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMLIOXWQRDDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510110 | |
| Record name | 2,4-Difluoro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-methylaniline | |
CAS RN |
76350-70-4 | |
| Record name | 2,4-Difluoro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


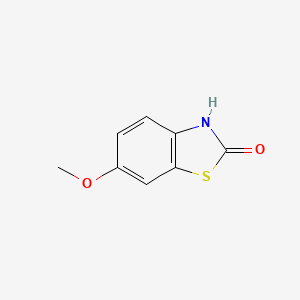
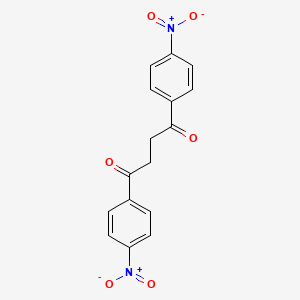
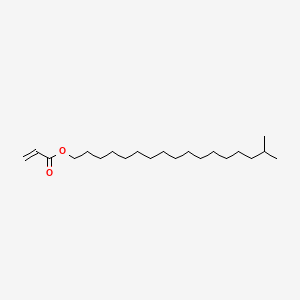
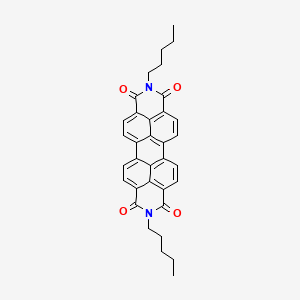
![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)
